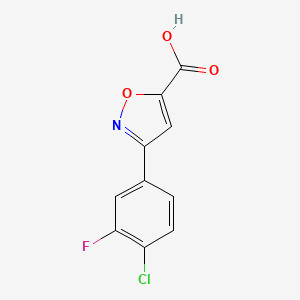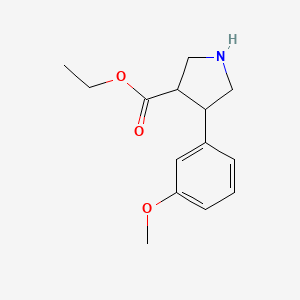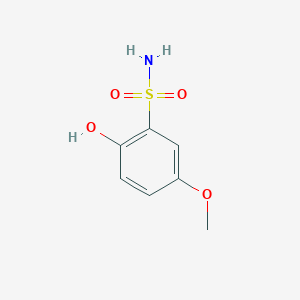
2-Hydroxy-5-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a hydroxyl group at the second position, a methoxy group at the fifth position, and a sulfonamide group attached to a benzene ring
Méthodes De Préparation
The synthesis of 2-Hydroxy-5-methoxybenzenesulfonamide can be achieved through several methodsThe reaction conditions typically include the use of chlorosulfonic acid and subsequent treatment with ammonia or an amine to form the sulfonamide . Another method involves the use of transaminase catalysis in a reaction system with an ammonia source, which offers high yield and low cost .
Analyse Des Réactions Chimiques
2-Hydroxy-5-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The hydroxyl and methoxy groups on the benzene ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Applications De Recherche Scientifique
2-Hydroxy-5-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is utilized in the production of dyes, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-methoxybenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes involved in folic acid synthesis, such as dihydropteroate synthase . This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division in bacteria, leading to their growth inhibition .
Comparaison Avec Des Composés Similaires
2-Hydroxy-5-methoxybenzenesulfonamide can be compared with other similar compounds, such as:
2-Hydroxy-5-methoxybenzaldehyde: An isomer with an aldehyde group instead of a sulfonamide group.
2-Hydroxy-5-methoxyphenylphosphonic acid: A compound with a phosphonic acid group, known for its complexation properties.
Vanillin: A structurally similar compound with a formyl group, widely used as a flavoring agent.
The uniqueness of this compound lies in its sulfonamide group, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
82020-60-8 |
|---|---|
Formule moléculaire |
C7H9NO4S |
Poids moléculaire |
203.22 g/mol |
Nom IUPAC |
2-hydroxy-5-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H9NO4S/c1-12-5-2-3-6(9)7(4-5)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
Clé InChI |
VJSDIDCDCMYJJK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


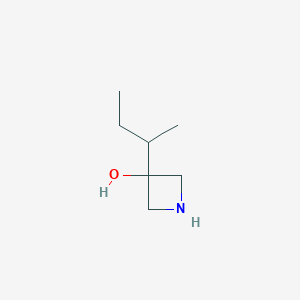
![1-Methyl-1-phenylspiro[3.3]heptane](/img/structure/B13612483.png)
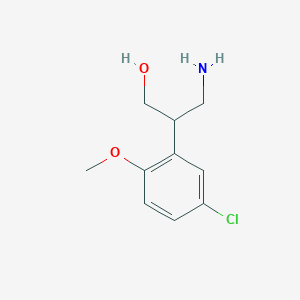

![Methyl 3-[(1s)-1-hydroxyethyl]benzoate](/img/structure/B13612499.png)
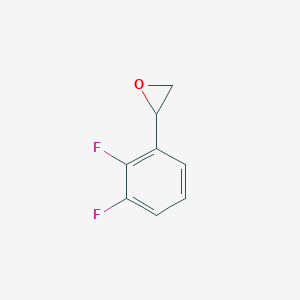
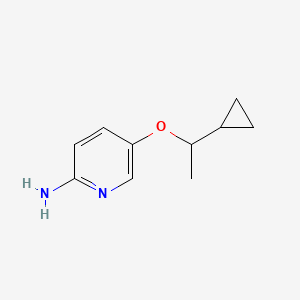
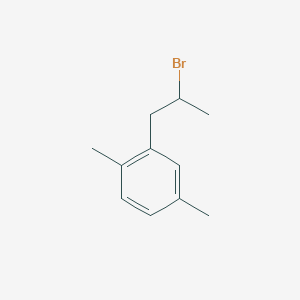
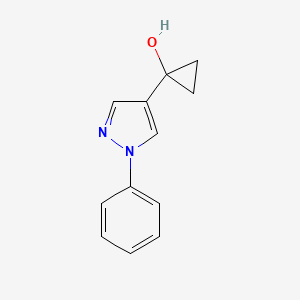
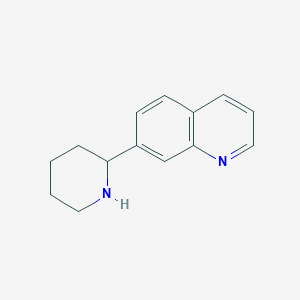
![2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13612564.png)
